N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of halogenated aromatic rings, a triazoloquinazoline core, and a sulfanylacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.
Formation of the Triazoloquinazoline Core: Cyclization reactions to form the triazoloquinazoline structure.
Sulfanylation: Introduction of the sulfanyl group.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogenated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may be subject to oxidation or reduction, particularly at the sulfanyl group or the triazoloquinazoline core.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Oxidized forms of the sulfanyl group or the triazoloquinazoline core.
Reduction: Reduced forms of the same functional groups.
Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid.
Scientific Research Applications
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE: can be compared to other halogenated aromatic compounds, triazoloquinazoline derivatives, and sulfanylacetamides.
Uniqueness
Halogenation: The presence of both bromine and fluorine atoms may confer unique reactivity and biological activity.
Triazoloquinazoline Core: This structure is relatively rare and may offer specific interactions with biological targets.
Sulfanylacetamide Moiety: The combination of these functional groups may result in unique chemical properties and reactivity.
Properties
Molecular Formula |
C18H13BrFN5O2S |
---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H13BrFN5O2S/c1-24-16(27)11-4-2-3-5-14(11)25-17(24)22-23-18(25)28-9-15(26)21-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26) |
InChI Key |
PUWQLFLOSSTFDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.